molecular formula C10H11BrN2 B13310255 7-Bromo-2-propylimidazo[1,2-a]pyridine

7-Bromo-2-propylimidazo[1,2-a]pyridine

Cat. No.: B13310255
M. Wt: 239.11 g/mol
InChI Key: CNNFEVMMHKBZSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-propylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-propylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . The conditions often involve specific temperatures, solvents, and reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce different substituted imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of 7-Bromo-2-propylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Bromo-2-propylimidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties. For example, the presence of the bromo substituent may enhance its reactivity and potential biological activity .

Properties

Molecular Formula

C10H11BrN2

Molecular Weight

239.11 g/mol

IUPAC Name

7-bromo-2-propylimidazo[1,2-a]pyridine

InChI

InChI=1S/C10H11BrN2/c1-2-3-9-7-13-5-4-8(11)6-10(13)12-9/h4-7H,2-3H2,1H3

InChI Key

CNNFEVMMHKBZSU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN2C=CC(=CC2=N1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.